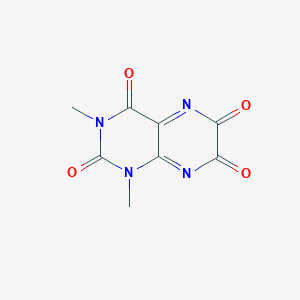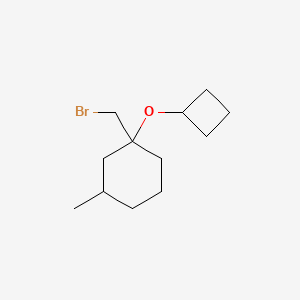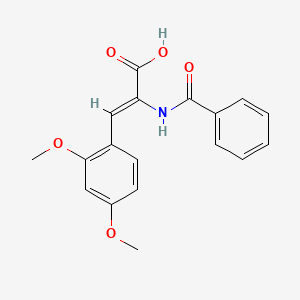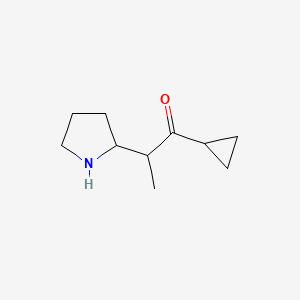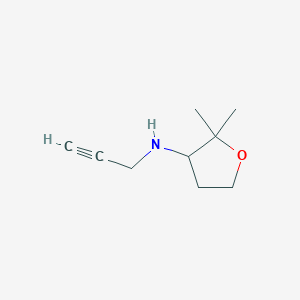
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is a chemical compound with the molecular formula C9H15NO. This compound is part of the propargylamine family, which is known for its versatile applications in various fields, including pharmaceuticals and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine typically involves the reaction of 2,2-dimethyl-3-oxolanyl chloride with propargylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Dipropargylmalonate: Another propargylamine derivative with similar chemical properties.
N-(prop-2-yn-1-yl)naphthalene-1-carboxamide: Shares the propargyl group and exhibits similar reactivity.
Uniqueness
2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is unique due to its oxolane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other propargylamine derivatives and contributes to its specific applications in various fields .
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-prop-2-ynyloxolan-3-amine |
InChI |
InChI=1S/C9H15NO/c1-4-6-10-8-5-7-11-9(8,2)3/h1,8,10H,5-7H2,2-3H3 |
Clave InChI |
RAIMZTPLQQBLCY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCO1)NCC#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


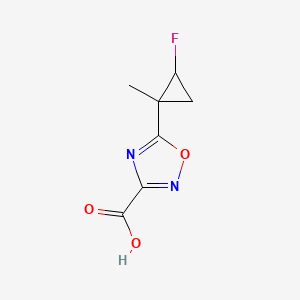
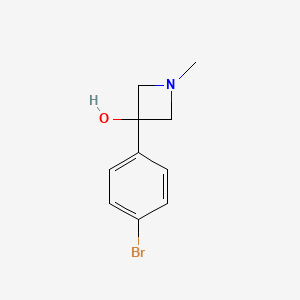
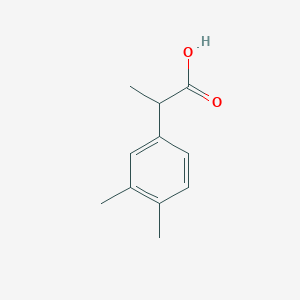
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
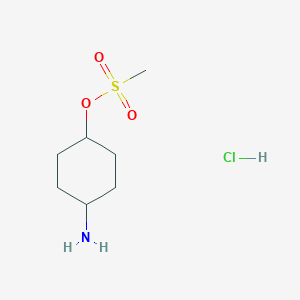
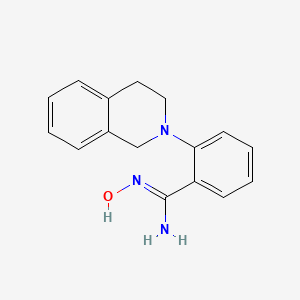
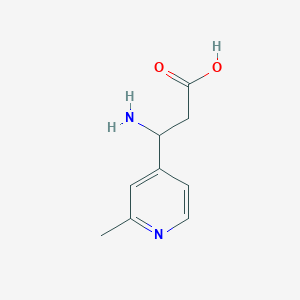
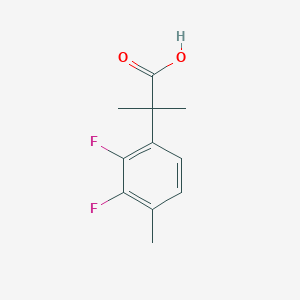
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

